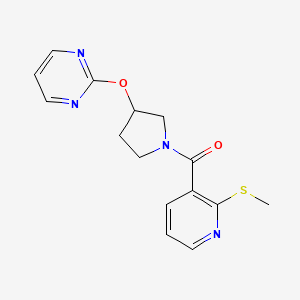
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of pyridin-3-yl-pyrimidin-2-yl . These derivatives have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of pyridin-3-yl-pyrimidin-2-yl derivatives has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the use of trimethylamine or magnesium oxide nanoparticles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various spectroscopic techniques .Applications De Recherche Scientifique
Stereospecific Synthesis and Cycloadditions
Research has focused on the stereospecific synthesis of pyrrolidines, which are vital in the synthesis of complex molecules. The study by Oliveira Udry et al. (2014) highlights the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions, involving the use of sugar-derived enones and amino acids. This process showcases the compound's utility in generating molecules with defined stereochemistry, essential for pharmaceuticals and material science Oliveira Udry, Evangelina Repetto, O. Varela, 2014.
Structural Characterization and Synthesis
Another aspect of research includes the structural characterization and synthesis of novel compounds. Kloubert et al. (2012) explored the methylation of related compounds, contributing to the field of crystallography and providing insights into molecular conformations. This study underscores the importance of structural analysis in developing new materials and pharmaceuticals Kloubert, R. Kretschmer, H. Görls, M. Westerhausen, 2012.
Novel Fused Chromone–Pyrimidine Hybrids
Research by Sambaiah et al. (2017) on the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the compound's role in creating new chemical entities. These hybrids have potential applications in developing new therapeutic agents and materials with unique properties Sambaiah, K. Raghavulu, K. Kumar, Satyanarayana Yennam, M. Behera, 2017.
Zinc Complexes as Catalysts
Darbre et al. (2002) synthesized zinc complexes with nitrogen ligands, demonstrating the application of related compounds in catalysis. This research has implications for industrial processes, including the synthesis of complex molecules and materials through catalytic methods Darbre, C. Dubs, E. Rusanov, H. Stoeckli-Evans, 2002.
Organotin(IV) Complexes for Biological Screening
Singh et al. (2016) synthesized new organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, focusing on their antimicrobial activities. This research bridges the gap between inorganic chemistry and biological applications, offering potential pathways for developing new antimicrobial agents Singh, J. Singh, Sunita Bhanuka, 2016.
Mécanisme D'action
The biological activities of these derivatives have been evaluated. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Orientations Futures
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-22-13-12(4-2-6-16-13)14(20)19-9-5-11(10-19)21-15-17-7-3-8-18-15/h2-4,6-8,11H,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRVHQUIMACBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
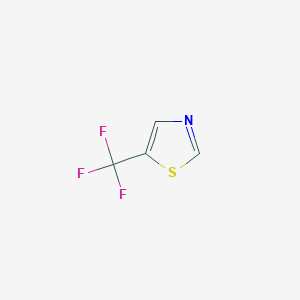

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)
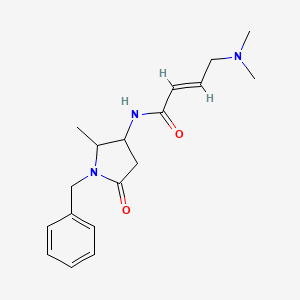
![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)
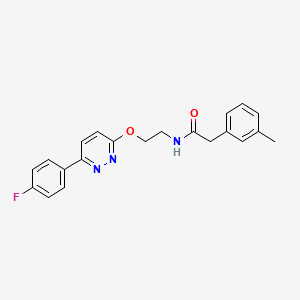
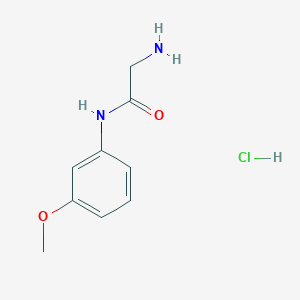
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2694607.png)
